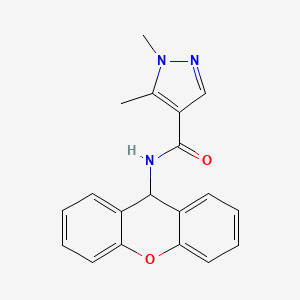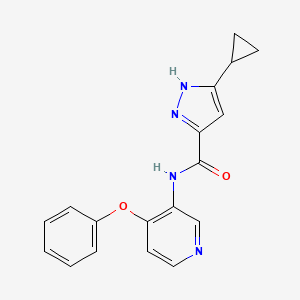![molecular formula C22H30FN3O2S B7573463 5-Fluoro-8-[[4-(1-methylsulfonylazepan-2-yl)piperidin-1-yl]methyl]quinoline](/img/structure/B7573463.png)
5-Fluoro-8-[[4-(1-methylsulfonylazepan-2-yl)piperidin-1-yl]methyl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-8-[[4-(1-methylsulfonylazepan-2-yl)piperidin-1-yl]methyl]quinoline, also known as "AZD6482," is a small molecule drug that has been synthesized and investigated for its potential use in scientific research.
Mechanism of Action
The mechanism of action of AZD6482 involves inhibition of the ATR protein, which is involved in DNA damage response. ATR is activated in response to DNA damage, and helps to prevent the replication of damaged DNA. By blocking the activity of ATR, AZD6482 can prevent cancer cells from repairing their DNA, leading to cell death. In addition, AZD6482 has been shown to protect neurons from damage by activating a protein called Nrf2, which helps to reduce oxidative stress and inflammation.
Biochemical and Physiological Effects:
AZD6482 has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In cancer research, AZD6482 has been shown to inhibit the growth of cancer cells and induce cell death. In neurological disorders, AZD6482 has been shown to protect neurons from damage and improve cognitive function. In infectious diseases, AZD6482 has been shown to inhibit viral replication and reduce viral load.
Advantages and Limitations for Lab Experiments
One advantage of using AZD6482 in lab experiments is its specificity for the ATR protein, which allows for targeted inhibition of DNA damage response in cancer cells. In addition, AZD6482 has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development. However, one limitation of using AZD6482 in lab experiments is its relatively high cost, which may limit its accessibility for some researchers.
Future Directions
There are several future directions for the investigation and development of AZD6482. One area of focus is the development of combination therapies that incorporate AZD6482 with other cancer drugs, in order to enhance its efficacy and reduce the risk of drug resistance. Another area of focus is the investigation of AZD6482 in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, there is potential for the development of AZD6482 as a therapeutic agent for infectious diseases, particularly in the treatment of hepatitis C virus.
Synthesis Methods
The synthesis of AZD6482 involves several steps, starting with the reaction of 2-chloro-8-fluoroquinoline with 4-(1-methylsulfonylazepan-2-yl)piperidine in the presence of a base. The resulting intermediate is then reacted with a benzyl chloride derivative, followed by deprotection of the benzyl group to yield the final product.
Scientific Research Applications
AZD6482 has been investigated for its potential use in a variety of scientific research applications, including cancer research, neurological disorders, and infectious diseases. In cancer research, AZD6482 has been shown to inhibit the growth of cancer cells by blocking the activity of a protein called ATR, which is involved in DNA damage response. In neurological disorders, AZD6482 has been investigated for its potential to protect neurons from damage and improve cognitive function. In infectious diseases, AZD6482 has been shown to inhibit the replication of certain viruses, including hepatitis C virus.
properties
IUPAC Name |
5-fluoro-8-[[4-(1-methylsulfonylazepan-2-yl)piperidin-1-yl]methyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30FN3O2S/c1-29(27,28)26-13-4-2-3-7-21(26)17-10-14-25(15-11-17)16-18-8-9-20(23)19-6-5-12-24-22(18)19/h5-6,8-9,12,17,21H,2-4,7,10-11,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHGHWAQUDLVEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCCCC1C2CCN(CC2)CC3=C4C(=C(C=C3)F)C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-8-[[4-(1-methylsulfonylazepan-2-yl)piperidin-1-yl]methyl]quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-N-[(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7573380.png)
![4-[[(6-Tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]methyl]oxane-4-carboxamide](/img/structure/B7573384.png)
![1-N-methyl-1-N'-[2-(2-methylbenzimidazol-1-yl)ethyl]cyclobutane-1,1-dicarboxamide](/img/structure/B7573393.png)
![2-phenyl-N-[[6-(1,2,4-triazol-1-yl)pyridin-3-yl]methyl]pyrimidin-4-amine](/img/structure/B7573402.png)
![7-methyl-2-[(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7573403.png)
![1-[4-(Dimethylamino)piperidin-1-yl]-2-[3-(trifluoromethyl)anilino]ethanone](/img/structure/B7573425.png)
![1,6-dimethyl-4-(3-pyrazol-1-ylpiperidine-1-carbonyl)-2H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B7573432.png)
![1-[(5-chloro-1-methylimidazol-2-yl)methyl]-4-(1H-pyrazol-5-yl)piperidine](/img/structure/B7573435.png)

![N-[1-(pyridin-2-ylmethyl)pyrazol-3-yl]quinoxalin-2-amine](/img/structure/B7573446.png)

![N-[(1-ethylimidazol-2-yl)methyl]-1-(4-methylpyrazol-1-yl)propan-2-amine](/img/structure/B7573453.png)
![N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B7573472.png)
![Cyclopropyl-[2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]azepan-1-yl]methanone](/img/structure/B7573479.png)